molecular formula C23H45N3O4Si2 B12065278 3',5'-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine

3',5'-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine

Cat. No.: B12065278
M. Wt: 483.8 g/mol
InChI Key: QNKGQHDNKMFCLG-IPMKNSEASA-N
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Description

3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is a synthetic nucleoside derivative. It is primarily used as an intermediate in the synthesis of other nucleoside analogs. This compound is characterized by the presence of t-butyldimethylsilyl protecting groups at the 3’ and 5’ positions and methyl groups at the N4 and 5 positions of the deoxycytidine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with t-butyldimethylsilyl chloride. This is followed by the methylation of the N4 and 5 positions using appropriate methylating agents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The t-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with keto or aldehyde functionalities.

    Reduction: Reduced forms with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the t-butyldimethylsilyl groups.

Scientific Research Applications

3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of nucleoside analogs and other complex molecules.

    Biology: In studies involving nucleic acid interactions and modifications.

    Medicine: As a precursor in the development of antiviral and anticancer drugs.

    Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves its incorporation into nucleic acids, where it can inhibit enzymes such as cytidine deaminase. This inhibition can affect various cellular processes, including DNA replication and repair. The molecular targets include nucleic acid polymerases and other enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Bis-O-t-Butyldimethylsilyl Thymidine: Similar in structure but with a thymine base instead of cytosine.

    3’,5’-Bis-O-t-Butyldimethylsilyl Uridine: Contains a uracil base and is used in similar applications.

    3’,5’-Bis-O-t-Butyldimethylsilyl Adenosine: Features an adenine base and is used in nucleoside analog synthesis.

Uniqueness

3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is unique due to its specific methylation pattern and the presence of t-butyldimethylsilyl protecting groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in the synthesis of various nucleoside analogs.

Properties

Molecular Formula

C23H45N3O4Si2

Molecular Weight

483.8 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C23H45N3O4Si2/c1-16-14-26(21(27)25-20(16)24-8)19-13-17(30-32(11,12)23(5,6)7)18(29-19)15-28-31(9,10)22(2,3)4/h14,17-19H,13,15H2,1-12H3,(H,24,25,27)/t17-,18+,19+/m0/s1

InChI Key

QNKGQHDNKMFCLG-IPMKNSEASA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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